

Application Notes and Protocols for PIKfyve-IN-1

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Compound of Interest

Compound Name: **PIKfyve-IN-1**

Cat. No.: **B15608744**

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Introduction

PIKfyve-IN-1 is a highly potent, cell-permeable inhibitor of the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) with an IC₅₀ value of 6.9 nM.^{[1][2]} PIKfyve is a crucial enzyme in the regulation of endomembrane trafficking, playing a key role in processes such as lysosome homeostasis, autophagy, and exosome secretion.^{[3][4][5]} Inhibition of PIKfyve leads to the disruption of these pathways, making **PIKfyve-IN-1** a valuable tool for studying cellular trafficking and a potential therapeutic agent in various diseases, including cancer, neurological disorders, and viral infections.^{[6][7][8]}

These application notes provide a comprehensive overview of the experimental use of **PIKfyve-IN-1**, including its mechanism of action, quantitative data, and detailed protocols for key in vitro assays.

Mechanism of Action

PIKfyve kinase is responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).^[9] PtdIns(3,5)P₂ is a low-abundance signaling lipid that is essential for the regulation of endosome and lysosome function.^[9] By inhibiting PIKfyve, **PIKfyve-IN-1** blocks the production of PtdIns(3,5)P₂. This disruption in phosphoinositide metabolism leads to several downstream cellular effects, including:

- Impaired Lysosomal Function: Inhibition of PIKfyve results in enlarged lysosomes and the formation of large cytoplasmic vacuoles.[3][9] This is attributed to defects in lysosome fission and maturation.[5]
- Blocked Autophagic Flux: PIKfyve is essential for the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in the autophagy pathway.[4][5] Inhibition of PIKfyve blocks this fusion, leading to an accumulation of autophagosomes and a disruption of cellular recycling processes.[4][10]
- Modulation of Immune Signaling: Recent studies have shown that PIKfyve inhibition can upregulate the surface expression of MHC class I molecules on cancer cells, enhancing their recognition and killing by CD8+ T cells.[11] It has also been shown to prevent the lysosomal degradation of STING, thereby sustaining STING signaling.[12]
- Inhibition of Viral Replication: **PIKfyve-IN-1** has been shown to disrupt multiple phases of the coronavirus lifecycle, including viral entry and replication.[1]

Quantitative Data

The following tables summarize the in vitro efficacy of **PIKfyve-IN-1** and other relevant PIKfyve inhibitors across various assays and cell lines.

Table 1: In Vitro Potency of PIKfyve Inhibitors

Compound	Assay	IC50	Reference
PIKfyve-IN-1	PIKfyve Enzymatic Assay	6.9 nM	[1]
PIKfyve-IN-1	PIKfyve NanoBRET Assay	4.01 nM	[1]
Apilimod	PIKfyve Kinase Activity	14 nM	[10]
YM201636	PIKfyve Kinase Activity	33 nM	[2]
APY0201	PIKfyve Kinase Activity	5.2 nM	[2]
PIKfyve-IN-4	PIKfyve Kinase Activity	0.60 nM	[2]

Table 2: Antiviral Activity of **PIKfyve-IN-1**

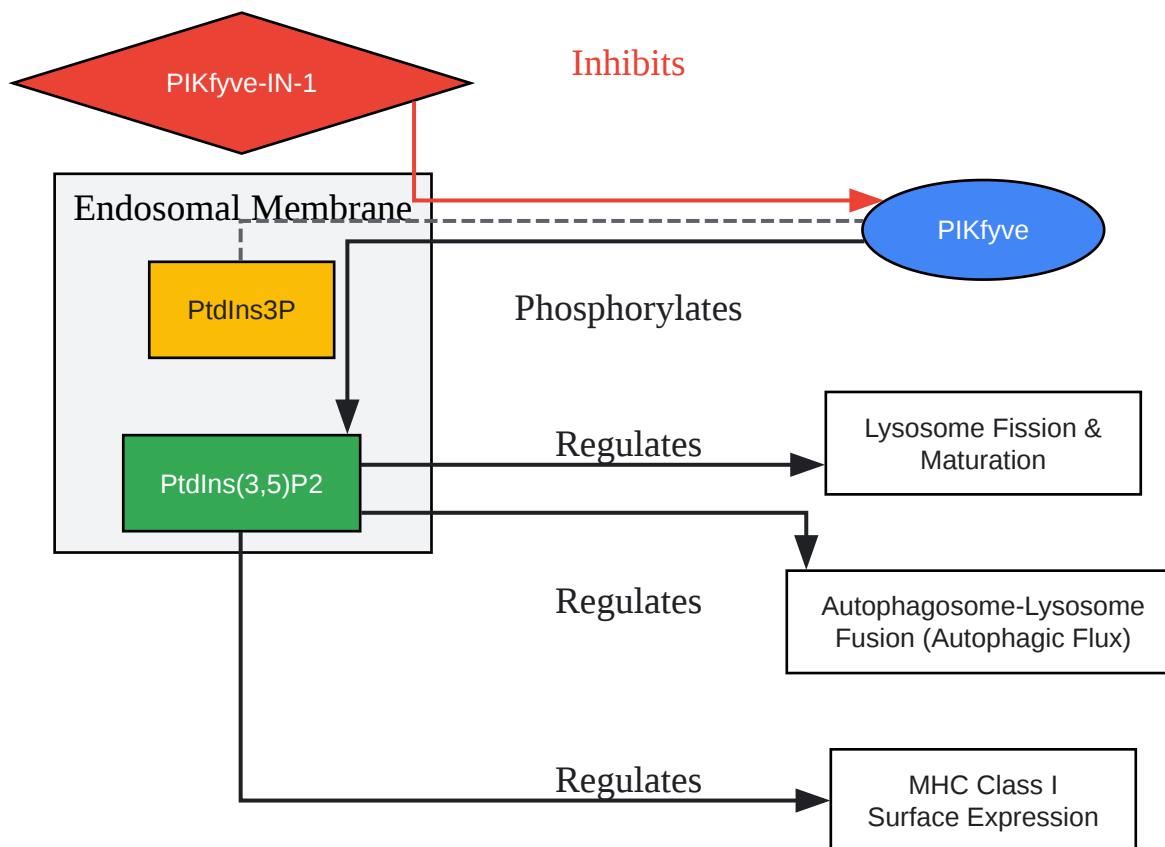
Virus	Cell Line	IC50	Reference
Murine Hepatitis Virus (MHV)	-	23.5 nM	[1]
SARS-CoV-2	-	19.5 nM	[1]

Table 3: Antiproliferative Activity of a PIKfyve Degrader (PIK5-12d)

Compound	Cell Line	Assay	IC50	Reference
PIK5-12d	VCaP (Prostate Cancer)	Cell Proliferation	522.3 nM	[10]

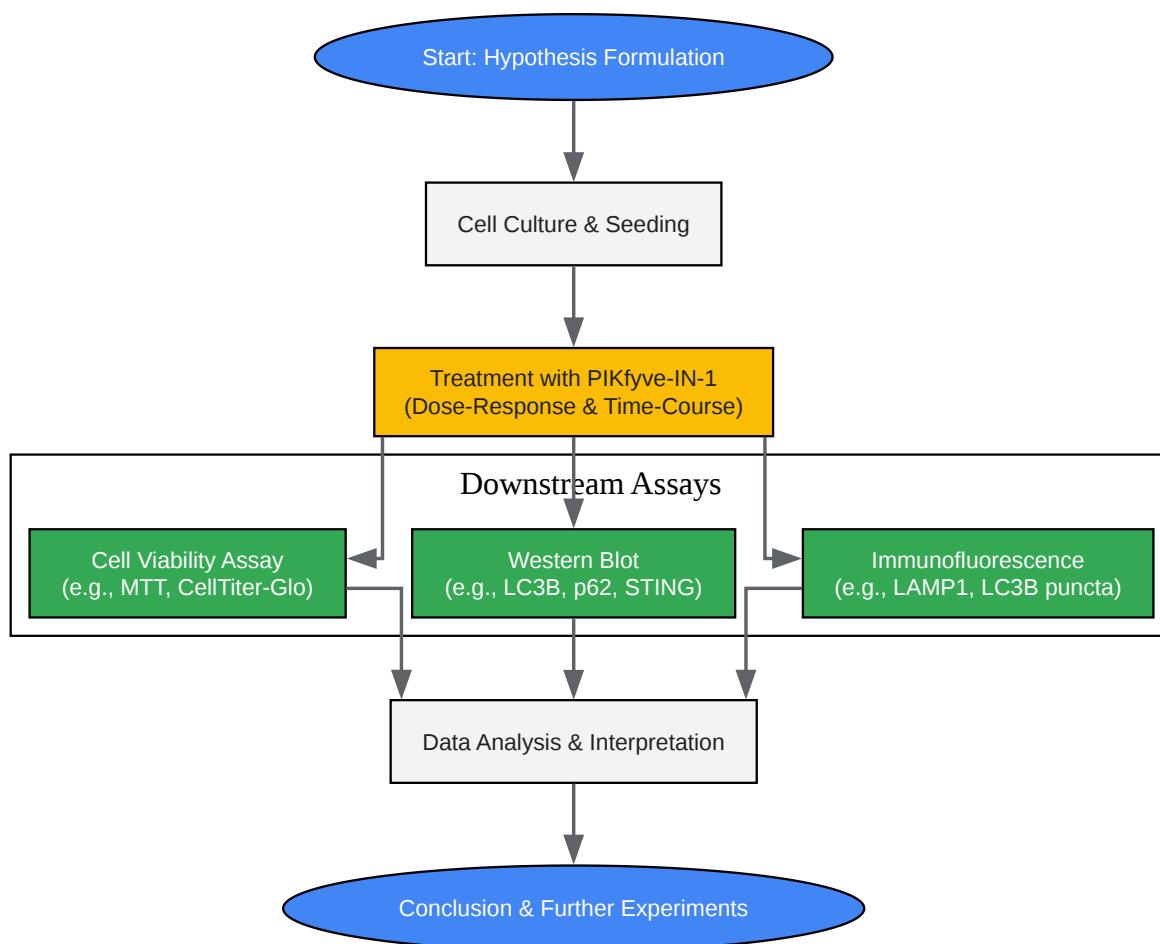
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **PIKfyve-IN-1** and a general workflow for its experimental use.



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Caption: **PIKfyve-IN-1** inhibits PIKfyve, blocking PtdIns(3,5)P2 production and disrupting key cellular processes.



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